molecular formula C16H20N2O3S B4025715 8-{[2-(Morpholin-4-yl)propyl]sulfonyl}quinoline

8-{[2-(Morpholin-4-yl)propyl]sulfonyl}quinoline

Cat. No.: B4025715
M. Wt: 320.4 g/mol
InChI Key: AEOGSAVZAYQKSC-UHFFFAOYSA-N
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Description

8-{[2-(Morpholin-4-yl)propyl]sulfonyl}quinoline is a complex organic compound that features a quinoline core structure substituted with a morpholine group via a propyl sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(Morpholin-4-yl)propyl]sulfonyl}quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where the quinoline derivative is treated with sulfonyl chlorides under basic conditions.

    Attachment of the Morpholine Group: The final step involves the nucleophilic substitution reaction where the sulfonylated quinoline is reacted with morpholine in the presence of a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(Morpholin-4-yl)propyl]sulfonyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce sulfides.

Scientific Research Applications

8-{[2-(Morpholin-4-yl)propyl]sulfonyl}quinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-{[2-(Morpholin-4-yl)propyl]sulfonyl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the morpholine group can enhance solubility and binding affinity. The sulfonyl linkage provides stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups, leading to different biological activities.

    Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering distinct pharmacological properties.

    Morpholine Derivatives: Compounds like morpholine itself or its simple derivatives can be compared in terms of their chemical reactivity and biological effects.

Uniqueness

8-{[2-(Morpholin-4-yl)propyl]sulfonyl}quinoline is unique due to its combination of a quinoline core, a morpholine group, and a sulfonyl linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1-quinolin-8-ylsulfonylpropan-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-13(18-8-10-21-11-9-18)12-22(19,20)15-6-2-4-14-5-3-7-17-16(14)15/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOGSAVZAYQKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.